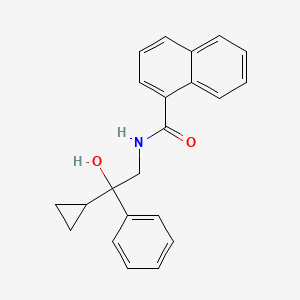

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)NAPHTHALENE-1-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c24-21(20-12-6-8-16-7-4-5-11-19(16)20)23-15-22(25,18-13-14-18)17-9-2-1-3-10-17/h1-12,18,25H,13-15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJAQNJNWLXHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Naphthalene Carboxylic Acid: Starting with naphthalene, a Friedel-Crafts acylation reaction is performed using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form naphthalene carboxylic acid.

Amidation: The naphthalene carboxylic acid is then converted to its corresponding carboxamide by reacting with an amine, such as 2-cyclopropyl-2-hydroxy-2-phenylethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the carboxamide group.

Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and carboxamide groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects and available evidence:

Structural and Functional Group Comparison

Key Observations

Lipophilicity vs. Solubility : The tetradecyloxy chain in 1-hydroxy-N-(2-tetradecyloxyphenyl)-2-naphthalenecarboxamide introduces extreme hydrophobicity, contrasting with the cyclopropyl and phenyl groups in the target compound, which balance steric bulk with moderate polarity.

Hydrogen Bonding : The hydroxyl group in both compounds may facilitate hydrogen bonding with biological targets, but its position (1-hydroxy vs. 2-hydroxy) could alter binding specificity.

Notes

Evidence Limitations : The provided evidence focuses on unrelated naphthalene derivatives, necessitating caution in extrapolating properties to the target compound.

Methodological Constraints : Without access to experimental data (e.g., LogP, IC50 values), this analysis relies on substituent chemistry and indirect comparisons.

Recommendations : Further studies should prioritize synthesizing the target compound and evaluating its physicochemical and biological properties against controlled analogs.

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities . This article delves into its chemical structure , synthesis , and biological effects , particularly focusing on its anti-inflammatory , analgesic , and antitumor properties.

Chemical Structure

The compound features a complex structure characterized by:

- Naphthalene ring system : A fused bicyclic aromatic hydrocarbon that is often associated with various pharmacological activities.

- Cyclopropyl group : Known for its unique steric and electronic properties, influencing the compound's biological interactions.

- Hydroxyl group : Enhances solubility and may improve biological interactions.

The chemical formula for this compound is .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the cyclopropyl group : Achieved through cyclopropanation reactions.

- Introduction of the hydroxy group : Often involves hydroxylation using reagents like osmium tetroxide.

- Attachment of the phenylethyl group : This can be accomplished via Friedel-Crafts alkylation.

- Formation of the naphthyl amide : Involves acylation followed by amide formation .

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. The mechanism may involve inhibition of specific enzymes or receptors associated with inflammatory pathways, similar to other naphthalene derivatives which have shown efficacy in reducing inflammation .

Analgesic Effects

The compound has also been noted for its analgesic properties, potentially acting on pain pathways through modulation of neurotransmitter systems or direct interaction with pain receptors. This aligns with findings from related compounds that have demonstrated pain-relieving effects in various models .

Antitumor Activity

Research suggests that this compound may possess antitumor properties, possibly through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis critical for cancer cell metabolism. Such inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of findings from notable research:

Q & A

Q. What are the recommended synthetic routes for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of structurally related naphthalene carboxamides involves multi-step procedures, such as coupling naphthalene-1-carboxylic acid derivatives with amine-containing intermediates. For example, a similar compound (N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide) was synthesized via carbodiimide-mediated coupling, with yields improved by optimizing reaction time, temperature, and stoichiometry . Key steps include:

- Using anhydrous solvents (e.g., DMF) to minimize hydrolysis .

- Activating carboxylic acid groups with reagents like DCC or EDC.

- Purification via column chromatography or recrystallization.

Monitoring reaction progress with TLC (n-hexane:ethyl acetate, 9:1) is critical for identifying intermediates .

Q. What safety protocols are recommended for handling this compound, particularly regarding respiratory and dermal exposure?

- Methodological Answer : While specific toxicity data for this compound is limited, general safety protocols for structurally similar naphthalene derivatives include:

- Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

- Dermal protection : Wear nitrile gloves and chemical-resistant suits to prevent skin contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust.

Note: Acute toxicity and carcinogenicity risks for related compounds (e.g., naphthalene derivatives) necessitate stringent precautions .

Q. How can researchers validate the purity and identity of synthesized batches of this compound?

- Methodological Answer : A combination of analytical techniques is required:

- TLC : Monitor purity during synthesis using solvent systems like n-hexane:ethyl acetate .

- NMR spectroscopy : Compare H and C spectra with reference data to confirm structural integrity.

- Mass spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection.

Advanced Research Questions

Q. How should researchers address contradictions in physicochemical data (e.g., logP, solubility) when characterizing this compound?

- Methodological Answer : Discrepancies between computational predictions (e.g., logP = 7.0 for a related compound ) and experimental results can be resolved by:

- Replicating experiments under controlled conditions (e.g., shake-flask method for logP).

- Using high-purity solvents and standardized buffers for solubility studies.

- Cross-referencing data with multiple sources (e.g., NIST Chemistry WebBook ).

Computational tools like COSMO-RS can refine predictions but require experimental validation.

Q. What methodological considerations are critical when designing toxicological studies for this compound?

- Methodological Answer : Refer to frameworks outlined in toxicological profiles (e.g., Table B-1 in ):

- Exposure routes : Prioritize oral and inhalation routes based on naphthalene analog data .

- Endpoints : Include systemic effects (hepatic, renal) and carcinogenicity screening.

- Models : Use rodent models for acute toxicity and in vitro assays (e.g., Ames test) for mutagenicity.

Triangulate data from multiple assays (e.g., cytotoxicity, genotoxicity) to reduce uncertainties .

Q. How can crystallographic data (e.g., X-ray diffraction) confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural evidence:

- Grow crystals via slow evaporation in solvents like ethyl acetate/hexane.

- Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation (e.g., as in ).

- Analyze bond lengths, angles, and intermolecular interactions to confirm stereochemistry.

Q. What are the key gaps in the current toxicological data for this compound, and how can future studies address them?

- Methodological Answer : Identified gaps include:

- Long-term carcinogenicity : No IARC classification exists; prioritize 2-year bioassays in rodents .

- Metabolic pathways : Use LC-MS/MS to identify metabolites in hepatic microsomes.

- Environmental fate : Assess biodegradation using OECD 301/302 guidelines.

Collaborative efforts (e.g., ATSDR/NTP/EPA joint projects ) can prioritize data needs.

Q. How do computational methods (e.g., DFT) enhance the understanding of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can:

- Predict reaction mechanisms (e.g., cyclopropane ring stability under acidic conditions).

- Simulate spectroscopic profiles (IR, NMR) for comparison with experimental data.

- Optimize synthesis pathways by modeling transition states and activation energies.

Software like Gaussian or ORCA is recommended for such analyses.

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.